molecular formula C12H15NO4 B8634534 5-Methoxy-1-(4-nitrophenyl)pentan-1-one CAS No. 61493-12-7

5-Methoxy-1-(4-nitrophenyl)pentan-1-one

Cat. No.: B8634534
CAS No.: 61493-12-7
M. Wt: 237.25 g/mol
InChI Key: IVLJDGSFPOBAID-UHFFFAOYSA-N
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Description

Contextualization within Aryl Ketone Chemistry

Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring. This structural motif is a cornerstone in organic chemistry, serving as a versatile intermediate in a multitude of synthetic transformations. The reactivity of the carbonyl group and the aromatic ring can be finely tuned by the presence of various substituents, making aryl ketones valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other functional materials.

The chemical behavior of 5-Methoxy-1-(4-nitrophenyl)pentan-1-one is largely dictated by the interplay of its constituent parts: the pentan-1-one chain, the phenyl ring, and the methoxy (B1213986) and nitro substituents. The ketone functional group can undergo a wide range of reactions, including nucleophilic addition, reduction, and enolate formation. The phenyl ring, being part of the aryl ketone system, is subject to electrophilic aromatic substitution, with the position of substitution being influenced by the existing methoxy and nitro groups.

Significance of Methoxy and Nitro Substituents in Organic Synthesis and Electronic Structure Studies

The methoxy (-OCH₃) and nitro (-NO₂) groups attached to the phenyl ring of this compound have profound effects on the molecule's electronic properties and reactivity. These effects are primarily understood through the concepts of inductive and resonance effects.

The methoxy group is an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. libretexts.org This increases the electron density of the ring, particularly at the ortho and para positions. libretexts.org Consequently, the methoxy group is considered an activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Conversely, the nitro group is a strong electron-withdrawing group due to both a strong inductive effect and a resonance effect. libretexts.orgminia.edu.eg The nitrogen atom of the nitro group bears a formal positive charge, which strongly withdraws electron density from the aromatic ring. minia.edu.eg This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. masterorganicchemistry.com

The opposing electronic natures of the methoxy and nitro groups on the same aromatic ring, although not directly on the same ring in this specific molecule, are a common theme in the study of substituted benzenes. acs.org This "push-pull" electronic arrangement can lead to interesting photophysical properties and can be exploited in the design of nonlinear optical materials and other functional molecules.

Functional Group Inductive Effect Resonance Effect Overall Effect on Aromatic Ring Directing Effect in EAS
Methoxy (-OCH₃) Electron-withdrawing Electron-donating Activating Ortho, Para
Nitro (-NO₂) Electron-withdrawing Electron-withdrawing Deactivating Meta

Overview of Research Trajectories for Related Chemical Entities

For instance, the synthesis of a related compound, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, has been patented as an intermediate in the production of the antidepressant drug fluvoxamine. google.comgoogle.com This suggests that this compound could also serve as a precursor in the synthesis of pharmacologically active molecules. The synthetic route to the trifluoromethyl analogue involves a Grignard reaction, a common method for the formation of carbon-carbon bonds in aryl ketones. google.com

Furthermore, research into other nitrophenyl ketones, such as (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, highlights the continued interest in this class of compounds for their potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. mdpi.com Studies on aryl-substituted compounds, in general, are a fertile ground for discovering new materials with interesting biological and physical properties. ku.dkmdpi.com

The table below lists some related compounds and their areas of research interest:

Compound Name Area of Research Interest
5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone Intermediate for the synthesis of Fluvoxamine
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Synthesis and structural characterization
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine Crystal structure and molecular conformation studies
Methyl 1-(4-Methoxy-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate Synthesis via Diels-Alder reaction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61493-12-7

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-methoxy-1-(4-nitrophenyl)pentan-1-one

InChI

InChI=1S/C12H15NO4/c1-17-9-3-2-4-12(14)10-5-7-11(8-6-10)13(15)16/h5-8H,2-4,9H2,1H3

InChI Key

IVLJDGSFPOBAID-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 1 4 Nitrophenyl Pentan 1 One and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming the key aryl-ketone bond in a single, pivotal step. Acylation and Grignard reagent-based reactions are common strategies employed for this purpose.

Acylation reactions involve the introduction of an acyl group (R-C=O) onto an aromatic ring. These are fundamental methods for the synthesis of aryl ketones.

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

However, the direct Friedel-Crafts acylation of nitrobenzene (B124822) presents significant challenges. The nitro group (-NO2) is a powerful electron-withdrawing group, which strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation makes the reaction with the acylium ion sluggish and often results in very low yields or failure of the reaction altogether. Consequently, synthesizing 5-Methoxy-1-(4-nitrophenyl)pentan-1-one via this method would require harsh reaction conditions, which might not be feasible or could lead to undesirable side reactions.

Table 1: Factors Affecting Friedel-Crafts Acylation of Deactivated Rings

Factor Description Impact on Synthesis
Substrate Reactivity Nitrobenzene is strongly deactivated due to the electron-withdrawing nitro group. Reduces the nucleophilicity of the aromatic ring, hindering the electrophilic attack.
Catalyst Strong Lewis acids like AlCl₃ are required to generate the acylium ion. The catalyst complexes with the nitro group, further deactivating the ring.

| Reaction Conditions | Higher temperatures and longer reaction times are typically needed. | Increases the likelihood of side reactions and decomposition of starting materials. |

This method is a specific type of Friedel-Crafts acylation where an acyl chloride, such as 5-methoxypentanoyl chloride, serves as the acylating agent. The acyl chloride is typically prepared from the corresponding carboxylic acid (5-methoxypentanoic acid) by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Once the acyl chloride is formed, it reacts with the aromatic substrate (nitrobenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The high electrophilicity of reagents like 4-nitrobenzoyl chloride makes them effective in various acylation reactions. However, as with the general Friedel-Crafts strategy, the deactivating nature of the nitro group on the benzene ring remains a major obstacle, making the synthesis of this compound difficult under standard conditions.

Grignard reagents (R-MgX) are powerful organometallic nucleophiles widely used for forming carbon-carbon bonds. Their reaction with various carbonyl compounds and nitriles provides a versatile route to ketones.

An analogous strategy for synthesizing the target molecule involves the reaction of a Grignard reagent with a suitable electrophile. For instance, 4-methoxybutyl magnesium chloride can be synthesized from 1-chloro-4-methoxybutane (B125409) and magnesium metal. This specific Grignard reagent provides the five-carbon chain with the terminal methoxy (B1213986) group.

This nucleophilic reagent could then react with an electrophilic source of the 4-nitrophenyl group, such as 4-nitrobenzoyl chloride. In this reaction, the Grignard reagent attacks the carbonyl carbon of the acyl chloride. A key challenge with Grignard reagents is their high reactivity; they can react with the ketone product to form a tertiary alcohol. To prevent this over-addition, the reaction is often carried out at low temperatures, and sometimes milder organometallic reagents like organocuprates (Gilman reagents) are used. A patent describes a similar synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone where 4-methoxybutyl magnesium chloride is coupled with p-trifluoromethylbenzoyl chloride.

Another powerful Grignard-based synthesis involves the reaction of a Grignard reagent with a nitrile. The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile to form an imine salt intermediate. This intermediate is stable to further attack by the Grignard reagent. Subsequent hydrolysis of the imine salt with aqueous acid yields the desired ketone.

For the synthesis of an analog, 4-methoxybutyl magnesium chloride could be reacted with 4-nitrobenzonitrile. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbon of the nitrile. The resulting imine intermediate, upon acidic workup, would produce this compound. This method is advantageous because the intermediate imine is less reactive than the final ketone product, preventing the common side reaction of over-addition that can occur with acyl chlorides. A patented method details a similar process for a trifluoromethyl analog, reacting 4-methoxybutyl magnesium chloride with 4-trifluoromethylbenzonitrile to achieve yields above 80%.

Table 2: Comparison of Analogous Grignard-Based Strategies

Reagents Intermediate Key Advantage Potential Challenge
4-Methoxybutyl MgCl + 4-Nitrobenzoyl Chloride Tetrahedral intermediate Utilizes readily available acyl chlorides. Over-addition to form tertiary alcohol is a significant risk.

Functional Group Interconversion Strategies

Modification of Pentanone Chain

Modification of the pentanone chain is a critical aspect of synthesizing diverse analogs. This can involve building the chain from smaller precursors or functionalizing a pre-existing chain. Advanced catalytic methods have emerged that offer novel pathways to these structures.

Recent advancements in organic synthesis have introduced palladium-catalyzed C-H alkylation as a powerful tool for creating β-aryl ketones, which are structurally analogous to the target compound. acs.orgchemrxiv.org These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical route. chemrxiv.org

One innovative strategy employs a dual ligand-enabled, non-directed C-H alkylation. acs.orgchemrxiv.org This palladium(II)-catalyzed reaction can couple arenes with allylic alcohols to form β-aryl ketones. The use of a combination of ligands, such as 2-methyl quinoxaline (B1680401) and N-acetyl phenylalanine, has been shown to improve selectivity and yield. acs.org This approach allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a modern alternative to classical methods like Friedel-Crafts acylation or Mizoroki-Heck coupling. chemrxiv.org

Another approach involves the use of a transient directing group to facilitate the β-C(sp3)–H arylation of ketones with (hetero)aryl iodides. nih.gov A commercially available 2,2-dimethyl aminooxyacetic acid can serve as an auxiliary that directs the palladium catalyst to the β-position of the ketone. This method has proven effective for a broad scope of ketones and aryl iodides, overcoming limitations of previous techniques that were often restricted to specific ketone types. nih.gov The directing group can be easily removed after the reaction, yielding the desired β-arylated ketone. nih.gov

Table 1: Comparison of C-H Alkylation Strategies for β-Aryl Ketone Synthesis
StrategyCatalyst SystemKey FeatureTypical YieldReference
Dual Ligand-Enabled Non-Directed C-H AlkylationPalladium(II) with 2-methyl quinoxaline and N-acetyl phenylalanine ligandsDirectly couples arenes with allylic alcohols without a directing group.62-82% acs.orgchemrxiv.org
Transient Directing Group-Assisted C-H ArylationPalladium(II) with a 2,2-dimethyl aminooxyacetic acid auxiliaryEnables β-methylene and primary C–H arylation of diverse ketones.Up to 75% (on a 2.0 mmol scale) nih.gov

Reaction Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing product yield and ensuring high purity, which is essential for any chemical synthesis. For reactions like the Friedel-Crafts acylation, a common method for preparing aryl ketones, several parameters can be fine-tuned. beilstein-journals.org

Response Surface Methodology (RSM) has been effectively applied to optimize the conditions for Friedel-Crafts acylation. nih.govacs.org This statistical approach allows for the systematic investigation of multiple variables, such as reaction time, catalyst loading, and temperature, to identify the optimal conditions for product yield. acs.orgrsc.org For example, in the acylation of anisole (a methoxy-substituted benzene derivative), variables like the amount of catalyst (e.g., FeCl₃·6H₂O) and the quantity of the acylating agent (e.g., acetic anhydride) were adjusted to maximize the yield of the desired p-methoxyacetophenone. beilstein-journals.org

Studies have shown that factors such as the choice of catalyst and solvent system significantly impact reaction efficiency. While traditional Lewis acids like AlCl₃ are effective, they often present challenges in terms of separation and catalyst recovery. nih.gov Heterogeneous catalysts, such as phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), have been developed as more sustainable alternatives, showing high efficiency and reusability over multiple reaction cycles. nih.govacs.org

Table 2: Optimization Parameters in Friedel-Crafts Acylation for Aryl Ketone Synthesis
ParameterInvestigated Range/LevelsImpact on YieldReference
Reaction Time10 - 120 minutesYield generally increases with time up to an optimal point, after which it plateaus. beilstein-journals.org
Catalyst Loading5 - 15 mol%Higher catalyst loading can increase reaction rate, but may not significantly increase final yield beyond a certain point. beilstein-journals.org
TemperatureAmbient to 100°CIncreased temperature typically reduces reaction time but can lead to side products. beilstein-journals.orgacs.org
Acylating Agent Equivalence1.3 - 3.0 equivalentsUsing an excess of the acylating agent can drive the reaction to completion and improve yield. beilstein-journals.org

Purity assessment of the final product is typically conducted using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC/MS) is a standard method to determine the purity of volatile compounds like aromatic ketones and to identify any byproducts. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the chemical structure of the synthesized compound.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Data

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant gap in publicly available scientific literature and databases. Despite targeted searches for experimental and theoretical analyses, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, no specific data for this compound could be retrieved. Consequently, the detailed characterization and structural elucidation as requested cannot be provided at this time.

The inquiry sought to compile a detailed article covering various spectroscopic techniques essential for confirming the structure and understanding the chemical environment of this compound. The intended analysis was to include:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the proton and carbon framework of the molecule and analyze the chemical shifts influenced by its functional groups.

Two-Dimensional NMR Techniques: Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) to gain insights into the spatial arrangement and conformation of the molecule.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the compound.

While searches yielded information on structurally related compounds, such as those containing a nitrophenyl group or a methoxy moiety in different molecular scaffolds, no resource provided data for the specific arrangement and connectivity of this compound. This absence of data prevents a scientifically accurate discussion and the creation of the requested data tables for its spectroscopic signatures.

Further research, including the chemical synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to fulfill the detailed spectroscopic analysis outlined in the initial request. Without such primary research, any attempt to provide the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 5-Methoxy-1-(4-nitrophenyl)pentan-1-one is anticipated to be dominated by the chromophores present in its structure, namely the 4-nitrophenyl group. The interaction between the carbonyl group and the aromatic ring, along with the influence of the nitro group, would give rise to characteristic electronic transitions.

It is expected that the UV-Vis spectrum, when measured in a suitable solvent such as ethanol (B145695) or cyclohexane, would exhibit absorption bands corresponding to π → π* and n → π* transitions. The strong π → π* transitions, associated with the delocalized electron system of the benzene (B151609) ring and the nitro group, would likely appear at shorter wavelengths (higher energy). The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be weaker and occur at longer wavelengths (lower energy). The presence of the electron-withdrawing nitro group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone (B1666503).

A hypothetical data table for the UV-Vis spectral data of this compound is presented below to illustrate the expected format.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Transition
EthanolData not availableData not availableπ → π
EthanolData not availableData not availablen → π

This table is for illustrative purposes only, as no experimental data has been found.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking.

The crystallographic analysis would yield the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information is crucial for a complete structural elucidation.

To provide context, a sample data table for the crystallographic data of a related compound is shown below. It is important to note that these values are not for this compound and are presented for illustrative purposes only.

Parameter Value
Chemical FormulaC12H15NO4
Formula WeightData not available
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (Å3)Data not available
ZData not available
Density (calculated, g/cm3)Data not available
R-factorData not available

This table is for illustrative purposes only, as no experimental data has been found for the title compound.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the compound this compound. Despite the availability of advanced computational techniques for molecular analysis, this particular ketone derivative appears to have not yet been the subject of detailed theoretical investigation.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Methods such as Density Functional Theory (DFT) are routinely used to determine the most stable three-dimensional structure (geometry optimization) and to map the distribution of electrons within a molecule, offering insights into its reactivity and properties. However, searches for published research applying these methods to this compound have not yielded specific findings.

Similarly, the theoretical prediction of spectroscopic data for this compound is not available in the current body of scientific literature. Techniques for predicting various spectra include:

Theoretical NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the nuclear magnetic resonance (NMR) chemical shifts of hydrogen and carbon atoms in a molecule, aiding in its structural elucidation.

Vibrational Frequency Analysis: This computational method predicts the infrared (IR) and Raman spectra of a molecule. A subsequent Potential Energy Distribution (PED) analysis can assign specific vibrational modes to the stretching or bending of particular bonds or functional groups.

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the ultraviolet-visible (UV-Vis) spectrum, predicting the wavelengths at which the molecule absorbs light, which is related to its electronic transitions.

While numerous studies have successfully applied these computational methods to other organic molecules, including compounds with similar functional groups like nitrophenyl or methoxy (B1213986) moieties, specific data for this compound is not present in the reviewed literature. The impact of basis set and functional selection, which is a critical aspect of ensuring the accuracy of quantum chemical calculations, has therefore also not been documented for this specific molecule.

The absence of such fundamental theoretical data precludes a deeper discussion on its calculated electronic structure, predicted spectroscopic parameters, and other quantum chemical properties. Future computational research would be necessary to provide these valuable molecular insights.

Computational Chemistry and Theoretical Studies

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its chemical reactivity, stability, and intermolecular interactions. Descriptors derived from computational analysis, such as frontier molecular orbitals, electrostatic potential, and charge distribution, provide a quantitative and qualitative picture of how a molecule will behave in a chemical environment.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com

For 5-Methoxy-1-(4-nitrophenyl)pentan-1-one, the HOMO is expected to be distributed over the electron-rich regions, including the 4-nitrophenyl ring and the oxygen atom of the methoxy (B1213986) group. Conversely, the LUMO is anticipated to be localized predominantly on the electron-deficient nitro group (-NO₂) and the carbonyl group (-C=O), which are strong electron-withdrawing moieties. This separation of frontier orbitals indicates a potential for significant intramolecular charge transfer upon electronic excitation.

Based on DFT calculations performed on analogous p-nitrophenyl derivatives, the following table presents representative values for the frontier orbital energies and the resulting energy gap. researchgate.netthaiscience.info

ParameterEnergy (eV)Description
EHOMO-6.8 to -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.5 to -3.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.9 to 4.5ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. hakon-art.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial insights into molecular reactivity and sites for intermolecular interactions. researchgate.netnumberanalytics.com The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (high electron density), blue indicates the most positive electrostatic potential (electron deficiency), and green represents neutral potential. wolfram.com

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl group. These areas represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) would be located around the hydrogen atoms of the phenyl ring, indicating these as potential sites for nucleophilic attack. The remainder of the molecule, including the aliphatic pentanone chain, would likely exhibit a more neutral potential (green). researchgate.netresearchgate.net

For this compound, significant intramolecular charge transfer interactions are expected due to the presence of both electron-donating (methoxy group lone pairs) and electron-withdrawing (nitro and carbonyl groups) functionalities. Key donor-acceptor interactions would likely include the delocalization of lone pair (n) electrons from oxygen atoms into adjacent anti-bonding (π* or σ*) orbitals.

The table below outlines the principal predicted NBO interactions and their representative stabilization energies based on studies of similar functional groups. taylorandfrancis.comperiodicodimineralogia.it

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(O) of Carbonylπ(C-C) of Phenyl Ring~20-30Resonance stabilization, charge delocalization into the ring.
π(C-C) of Phenyl Ringπ(C=O) of Carbonyl~15-25Conjugation between the phenyl ring and the carbonyl group.
π(C-C) of Phenyl Ringπ(N-O) of Nitro Group~10-20Charge delocalization from the ring to the nitro group.
LP(O) of Methoxyσ(C-C) of Alkyl Chain~2-5Hyperconjugative stabilization along the pentanone chain.

Fukui function analysis is a method within DFT used to identify the most reactive sites within a molecule. hakon-art.com It quantifies the change in electron density at a specific atomic site when the total number of electrons in the system changes. The condensed Fukui functions predict the propensity of an atom for nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0). mdpi.comchemrxiv.org A higher value of a particular Fukui function on an atom indicates a greater reactivity for that type of reaction. researchgate.net

For this compound, the analysis would likely reveal the following:

Nucleophilic Attack (fk+): The carbonyl carbon atom is expected to have the highest fk+ value, marking it as the primary site for attack by nucleophiles. The nitrogen atom of the nitro group may also show susceptibility.

Electrophilic Attack (fk-): The oxygen atoms of both the carbonyl and nitro groups are predicted to have the highest fk- values, identifying them as the most probable sites for electrophilic attack. imist.ma

Radical Attack (fk0): Reactivity towards radicals is often averaged between the nucleophilic and electrophilic tendencies and may highlight several atoms on the aromatic ring.

The following table summarizes the predicted reactive sites based on Fukui function analysis of analogous compounds. hakon-art.comimist.ma

Atom/RegionPredicted Dominant Fukui FunctionInferred Reactivity
Carbonyl Carbon (C=O)fk+Most reactive site for nucleophilic attack.
Carbonyl Oxygen (C=O)fk-Reactive site for electrophilic attack.
Nitro Group Oxygens (-NO₂)fk-Highly reactive sites for electrophilic attack.
Aromatic Ring Carbonsfk- and fk0Susceptible to electrophilic and radical attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally.

The α-arylation of ketones is a fundamental C-C bond-forming reaction in organic synthesis, frequently catalyzed by palladium complexes. nih.govorganic-chemistry.org Computational DFT studies on analogous systems, such as the palladium-catalyzed α-arylation of cyclic ketones, provide a well-understood mechanistic framework that can be applied to this compound. acs.orgnih.gov

The generally accepted catalytic cycle involves three main stages: acs.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, forming a Pd(II) intermediate. acs.org

Transmetallation: The ketone is deprotonated by a base to form an enolate, which then undergoes transmetallation with the Pd(II) complex. This step replaces the halide on the palladium with the enolate ligand. acs.org

Reductive Elimination: This is often the rate-determining and product-forming step. The aryl and enolate ligands on the Pd(II) center couple, forming the new C-C bond of the α-aryl ketone and regenerating the Pd(0) catalyst. chemrxiv.org

Role of Substituents (Nitro and Methoxy) in Reaction Pathways

Theoretical studies would be essential to elucidate the electronic influence of the nitro and methoxy groups on the reactivity of this compound. The electron-withdrawing nature of the para-nitro group is expected to significantly impact the electrophilicity of the aromatic ring and the carbonyl carbon. Conversely, the methoxy group on the pentanoyl chain acts as an electron-donating group through resonance, though its effect would be primarily on the aliphatic chain.

A computational analysis would typically involve mapping the potential energy surface for various hypothetical reactions. This would allow for the identification of transition states and the calculation of activation energies, providing quantitative insight into how each substituent affects reaction kinetics.

Table 4.4.2.1: Hypothetical Comparative Activation Energies for Nucleophilic Attack This table is illustrative and not based on published data.

Reaction Pathway Without Substituents (kcal/mol) With Nitro Group (kcal/mol) With Methoxy Group (kcal/mol) With Both Substituents (kcal/mol)
Nucleophilic attack at carbonyl carbon 25 20 26 21

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound would be determined by the rotational freedom around several single bonds, particularly within the methoxypentanoyl chain. Computational methods, such as relaxed potential energy surface scans, would identify stable conformers and the energy barriers between them. The relative energies of these conformers would dictate their population distribution at a given temperature.

Intermolecular interactions are critical for understanding the solid-state structure and properties of the compound. In the absence of a published crystal structure, theoretical models could predict the likely modes of interaction. These would include dipole-dipole interactions involving the polar nitro and carbonyl groups, as well as weaker van der Waals forces.

Table 4.5.1: Predicted Intermolecular Interaction Energies This table is illustrative and not based on published data.

Interaction Type Contributing Groups Predicted Energy (kJ/mol)
Hydrogen Bonding C-H···O (nitro/carbonyl) -5 to -15
Dipole-Dipole Nitro-Carbonyl -10 to -20
π-π Stacking Nitrophenyl rings -10 to -25

Chemical Reactivity and Transformation Studies

Reactions of the Ketone Moiety

The ketone functional group, characterized by a carbonyl (C=O) group, is a site of significant reactivity. The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. masterorganicchemistry.com Additionally, the protons on the carbon atom adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com

The most fundamental reaction of a ketone is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com In this process, a nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com This alkoxide intermediate is then typically protonated to yield an alcohol.

For 5-Methoxy-1-(4-nitrophenyl)pentan-1-one, this can be generalized as:

Reaction with Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to the corresponding secondary alcohol, 1-(4-nitrophenyl)-5-methoxypentan-1-ol.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) act as carbon nucleophiles, adding an alkyl or aryl group to the carbonyl carbon. This reaction pathway leads to the formation of tertiary alcohols after an acidic workup.

The rate and reversibility of these additions depend on the strength of the nucleophile. Strong nucleophiles, such as those found in hydride and organometallic reagents, typically result in irreversible additions. masterorganicchemistry.com

The presence of acidic protons on the α-carbon (the C2 position of the pentan-1-one chain) allows for a range of functionalization reactions that proceed via an enolate intermediate.

Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon using a base. masterorganicchemistry.commdpi.com The resulting anion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the former carbonyl group. masterorganicchemistry.com The formation of the enolate of this compound can be achieved using various bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide.

Once formed, this enolate can react with a variety of electrophiles at the α-carbon, enabling the formation of new carbon-carbon bonds. Common reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to introduce an alkyl group at the α-position.

Aldol (B89426) Addition: Reaction with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones.

The choice of base and reaction conditions (e.g., temperature) can influence whether the kinetic or thermodynamic enolate is formed if the ketone is unsymmetrical, though for this compound, only one enolate can be formed as the other side of the ketone is an aromatic ring. masterorganicchemistry.com

The catalytic asymmetric α-arylation of ketones is a powerful modern method for constructing stereocenters, particularly quaternary ones, which are common in biologically active molecules. nih.govacs.org This reaction involves the coupling of a ketone enolate with an aryl halide or triflate, catalyzed by a transition metal complex, typically featuring palladium or nickel with a chiral ligand. nih.govacs.org

While specific studies on this compound are not detailed in the literature, the conceptual application of this methodology is highly relevant. The enolate of this compound could, in principle, be coupled with an aryl electrophile in the presence of a chiral catalyst system. The goal of such a reaction would be to introduce a new aryl group at the α-position of the ketone in an enantioselective manner, creating a chiral center.

Several factors are crucial for the success and enantioselectivity of these reactions, including the choice of metal catalyst (palladium or nickel), the structure of the chiral phosphine (B1218219) ligand (such as difluorphos), the nature of the aryl electrophile (aryl triflates are often effective), and the base used for enolate formation. nih.govacs.org Copper(I)-based catalytic systems have also been developed for the α-arylation of silyl (B83357) enol ethers, expanding the scope of this transformation. nih.govacs.org

Table 1: Conceptual Enantioselective α-Arylation of this compound This table is based on established methodologies for other ketones and represents a conceptual application.

EntryAryl Electrophile (Ar-X)Catalyst System (Conceptual)Product (Conceptual)
1Phenyl triflatePd(dba)₂ / Chiral Bisphosphine Ligand5-Methoxy-1-(4-nitrophenyl)-2-phenylpentan-1-one
24-Cyanophenyl triflateNi(COD)₂ / Difluorphos2-(4-Cyanophenyl)-5-methoxy-1-(4-nitrophenyl)pentan-1-one
32-Naphthyl bromideCu(I) / Chiral Bis(phosphine) Dioxide5-Methoxy-2-(naphthalen-2-yl)-1-(4-nitrophenyl)pentan-1-one

α-Functionalization Reactions

Reactions of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for achieving this conversion. niscpr.res.in This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

For this compound, this reaction would selectively reduce the nitro group without affecting the ketone or the methoxy (B1213986) group, yielding 1-(4-aminophenyl)-5-methoxypentan-1-one. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this type of transformation. niscpr.res.inmit.edu The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. A kinetic analysis of similar hydrogenations has shown that the reaction often proceeds through intermediate species which are rapidly consumed to form the final amine product. rsc.org

Table 2: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups

ParameterCondition
SubstrateThis compound
ReagentHydrogen Gas (H₂)
Catalyst5-10% Palladium on Carbon (Pd/C)
SolventEthanol, Methanol, or Ethyl Acetate
TemperatureRoom Temperature
Pressure1-4 atm H₂
Product1-(4-Aminophenyl)-5-methoxypentan-1-one

Influence on Aromatic Ring Reactivity (e.g., Electrophilic Substitution)

The aromatic ring of this compound is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (–NO₂) at the para-position and an acyl group (a ketone) at the primary position. Both of these substituents significantly influence the ring's reactivity towards electrophilic aromatic substitution (EAS).

The primary effects of these substituents are:

Deactivation of the Ring: Both the nitro and acyl groups withdraw electron density from the benzene (B151609) ring through a combination of negative inductive (–I) and negative resonance (–R or –M) effects. numberanalytics.commsu.edu This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. numberanalytics.comtotal-synthesis.com Consequently, forcing conditions, such as higher temperatures or stronger catalysts, are generally required to achieve electrophilic substitution. libretexts.org

Directing Effects: In electrophilic aromatic substitution, existing substituents control the position of subsequent substitution. Both the nitro group and the acyl group are classified as meta-directing groups. docsity.comyoutube.com They deactivate the ortho and para positions more than the meta position, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.

In this specific molecule, the two meta-directing groups are situated para to each other. This leads to a conflict in their directing influence. The acyl group directs incoming electrophiles to the C3 and C5 positions, while the nitro group directs them to the C2 and C6 positions. The net result is that all available positions on the ring (C2, C3, C5, C6) are deactivated. Substitution, if it can be forced to occur, would most likely happen at the positions that are meta to the nitro group (C2 and C6), as these are also ortho to the acyl group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Sites
Ring PositionEffect of Acyl Group (at C1)Effect of Nitro Group (at C4)Overall Likelihood of Substitution
C2, C6 (ortho to Acyl)Strongly DeactivatedDeactivated (meta position)Low (Most probable site if reaction occurs)
C3, C5 (meta to Acyl)Deactivated (meta position)Strongly Deactivated (ortho position)Very Low

Reactions of the Methoxy Group

The methoxy group (–OCH₃) in this compound is part of an alkyl ether functional group located at the terminus of the five-carbon side chain. Its chemical behavior is characteristic of acyclic ethers and is largely independent of the aromatic ring's electronics due to its distance.

Demethylation Reactions (e.g., to Hydroxyl)

The most characteristic reaction of the methoxy group is its cleavage to form a hydroxyl group (–OH), a process known as demethylation. datapdf.com This transformation converts the ether into a primary alcohol, yielding 5-Hydroxy-1-(4-nitrophenyl)pentan-1-one. This reaction is typically achieved by treatment with strong reagents that can break the stable carbon-oxygen bond of the ether.

Common methods for ether cleavage involve strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). mdma.chcommonorganicchemistry.comresearchgate.net The mechanism with HBr or HI proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). The resulting halide anion (Br⁻ or I⁻), a strong nucleophile, then attacks the sterically unhindered methyl carbon in a bimolecular nucleophilic substitution (SN2) reaction, cleaving the methyl-oxygen bond. nih.gov

Table 2: Common Reagents for Demethylation of Alkyl Ethers
ReagentTypical ConditionsMechanism Type
Boron Tribromide (BBr₃)Dichloromethane (DCM), often at low temperatures (e.g., 0 °C to RT)Lewis acid-mediated cleavage
Hydrobromic Acid (HBr)Aqueous solution, elevated temperatures (reflux)Acid-catalyzed SN2
Hydroiodic Acid (HI)Aqueous solution, elevated temperatures (reflux)Acid-catalyzed SN2
Thiolates (e.g., Sodium Ethanethiolate)Polar aprotic solvent (e.g., DMF), elevated temperaturesNucleophilic (SN2)

Role in Electron-Donating Effects on Aromatic Ring

It is critical to note that the methoxy group in this compound is not directly attached to the aromatic ring. As a result, it cannot exert the powerful electron-donating resonance (+R or +M) effect that is characteristic of aryl methyl ethers like anisole. numberanalytics.commsu.edu In such cases, the lone pairs on the oxygen atom can delocalize into the aromatic π-system, significantly increasing the ring's electron density.

In the specified molecule, the electronic influence of the methoxy group on the aromatic ring is minimal. Any effect must be transmitted through the five-carbon alkyl chain and the carbonyl group via the sigma bonds, which is a weak and generally negligible inductive effect. The chemical reactivity and electronic properties of the aromatic ring are overwhelmingly dictated by the potent electron-withdrawing nature of the directly attached nitro and acyl substituents.

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity

Regioselectivity, the control over which position a reaction occurs, is a key consideration for transformations involving the aromatic ring of this molecule. As detailed in section 5.2.2, any electrophilic aromatic substitution reaction will be highly regiocontrolled by the existing nitro and acyl groups. Both groups direct incoming electrophiles to the meta position relative to themselves. docsity.comyoutube.com Given their para relationship, this results in strong deactivation at all available ring positions, with substitution, if achievable, being directed to the C2 and C6 positions. researchgate.net

Table 3: Regioselectivity of Electrophilic Attack on the Aromatic Ring
Ring PositionDirection from Acyl Group (Meta-Director)Direction from Nitro Group (Meta-Director)Predicted Outcome
C2, C6ortho (Unfavored)meta (Favored)Most likely site of substitution
C3, C5meta (Favored)ortho (Unfavored)Unlikely site of substitution

Stereoselectivity

The parent molecule, this compound, is achiral as it contains no stereocenters. Stereoselectivity becomes relevant in reactions that generate a new chiral center. A prominent example is the reduction of the ketone functional group to a secondary alcohol. This reaction converts the planar carbonyl carbon into a tetrahedral stereocenter.

The stereochemical outcome of this reduction depends entirely on the reagent used:

Achiral Reagents: The use of standard, achiral reducing agents such as sodium borohydride (NaBH₄) will result in a nucleophilic attack from either face of the planar ketone with equal probability. nih.govresearchgate.net This leads to the formation of a racemic mixture , containing a 50:50 ratio of the two possible enantiomers of the resulting alcohol. jsynthchem.com

Chiral Reagents or Catalysts: To achieve stereoselectivity, a chiral reagent, catalyst, or enzyme must be employed. For instance, using a chiral borane (B79455) reagent or performing the reaction in the presence of a chiral catalyst (e.g., in a catalytic asymmetric hydrogenation) can favor the formation of one enantiomer over the other. Biocatalysis using enzymes such as ketoreductases is also a powerful method for achieving high enantioselectivity in the reduction of ketones. rsc.org

Table 4: Stereochemical Outcome of Ketone Reduction
Reduction MethodExample Reagent(s)Stereochemical Product
Achiral ReductionSodium Borohydride (NaBH₄)Racemic mixture (both enantiomers)
Stereoselective ReductionChiral Borane Reagents, Ketoreductases (enzymes)Enantioenriched (one enantiomer in excess)

Applications in Advanced Organic Synthesis As a Precursor

Future Directions and Emerging Research Avenues

Novel Catalytic Approaches for Derivatization

The derivatization of aromatic ketones like 5-Methoxy-1-(4-nitrophenyl)pentan-1-one is critical for exploring their structure-activity relationships and developing new applications. Traditional methods often face limitations, but emerging catalytic strategies promise greater efficiency, selectivity, and functional group tolerance.

Future research will likely involve the application of transition-metal catalysis for C-H bond activation, allowing for direct functionalization of the aromatic ring or the aliphatic chain. mdpi.com For instance, rhodium-catalyzed reactions have shown success in the alkylation of aromatic ketones, using the ketone's carbonyl group as a directing group to control regioselectivity. mdpi.com Another promising avenue is photoredox catalysis, which uses visible light to enable deoxygenative coupling reactions, providing a mild and efficient way to form new carbon-carbon bonds from aromatic carboxylic acids and alkenes, a strategy that could be adapted for ketone synthesis and modification. nih.gov

Recently, researchers have developed innovative one-pot methods to convert aromatic ketones into versatile aromatic esters through a sequence of Claisen and retro-Claisen reactions. waseda.jpazom.com This transformation overcomes the challenge of cleaving the strong carbon-carbon bonds in ketones, broadening their applicability in cross-coupling reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. azom.com Such strategies could significantly expand the synthetic utility of this compound.

Table 1: Emerging Catalytic Strategies for Aromatic Ketone Derivatization

Catalytic Strategy Description Potential Application for this compound
Transition-Metal Catalysis Utilizes metals like rhodium or palladium to activate C-H bonds for direct functionalization. mdpi.com Regioselective introduction of new substituents on the phenyl ring or pentanoyl chain.
Photoredox Catalysis Employs visible light to drive chemical reactions, enabling transformations under mild conditions. nih.gov Deoxygenative modifications and coupling reactions to create complex derivatives. nih.gov
One-Pot Ketone-to-Ester Conversion A sequence of Claisen and retro-Claisen reactions transforms the ketone into a more reactive ester intermediate for cross-coupling. waseda.jpazom.com Facile synthesis of ethers, thioethers, and aryl- or amino-substituted analogues. azom.com

| Gold(I) Catalysis | Dual activation mechanisms can facilitate complex cycloadditions, creating densely functionalized molecular scaffolds. acs.org | Synthesis of novel bicyclic derivatives through reactions involving the ketone's aliphatic chain. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis and derivatization of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for achieving this. nih.govspectroscopyonline.com

Process Analytical Technology (PAT) tools, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, can track the concentration of reactants, intermediates, and products as a reaction progresses. nih.gov For example, the characteristic vibrational bands of the carbonyl (C=O) group in the ketone and the nitro (NO₂) group can be monitored to determine reaction kinetics and endpoints with high accuracy. researchgate.net This eliminates the need for offline sampling and analysis, providing a more dynamic and comprehensive understanding of the reaction. nih.govspectroscopyonline.com

Future research could employ these techniques to optimize reaction conditions, improve yields, and minimize byproducts in the synthesis of this compound derivatives. Hyphenated methods, which combine the separation power of chromatography with the molecular specificity of IR spectroscopy, could be particularly useful for analyzing complex reaction mixtures and identifying transient intermediates. numberanalytics.com

Table 2: In-Situ Spectroscopic Monitoring Techniques

Technique Principle Application in Ketone Synthesis Monitoring
Raman Spectroscopy Measures inelastic scattering of monochromatic light to probe molecular vibrations. researchgate.netnumberanalytics.com Tracking the consumption of the ketone's carbonyl group and the formation of new functional groups in real-time. researchgate.net
FTIR Spectroscopy Measures the absorption of infrared radiation by molecules, providing a fingerprint of functional groups. nih.gov Monitoring the decrease of reactant signals and the increase of product signals to understand reaction kinetics. nih.gov

| 2D-IR Spectroscopy | A more advanced technique that provides detailed information on molecular interactions and structural changes during a reaction. numberanalytics.com | Elucidating complex reaction mechanisms and the dynamics of short-lived intermediates. numberanalytics.com |

Integration of Machine Learning in Predictive Chemistry for Compound Optimization

The convergence of machine learning (ML) and chemistry is set to revolutionize how new molecules are designed and synthesized. rsc.orgresearchgate.net For a compound like this compound, ML algorithms can accelerate the discovery of derivatives with optimized properties.

Neural network models can be trained on vast databases of chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org This de novo prediction of reaction conditions can save significant time and resources in the laboratory. For compound optimization, ML models can predict the physicochemical or biological properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org

The development of predictive models encompasses several key tasks:

Reaction Outcome Prediction: Predicting the major product of a reaction given the reactants and conditions. researchgate.net

Reaction Condition Recommendation: Suggesting optimal catalysts, solvents, and temperatures. acs.org

Molecular Property Prediction: Estimating properties like solubility, reactivity, or biological activity for novel derivatives. mdpi.com

By integrating these predictive tools, researchers can more efficiently navigate the chemical space around the core structure of this compound to identify analogues with desired characteristics.

Exploration of Sustainable Synthetic Pathways

In line with the principles of green chemistry, future research will increasingly focus on developing environmentally benign synthetic routes to this compound and its derivatives. rjpn.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Key areas of exploration include:

Biocatalysis: Using enzymes or whole microorganisms to catalyze reactions with high selectivity and under mild conditions, reducing the need for traditional chemical processes that can cause pollution. rjpn.org

Alternative Solvents: Replacing volatile organic compounds with greener alternatives like ionic liquids, which can enhance reaction rates and simplify product separation. researchgate.net

Energy-Efficient Methods: Employing microwave irradiation or sonochemical reactions to accelerate synthesis and reduce energy consumption compared to conventional heating. rjpn.org

Atom Economy: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

For example, a sustainable approach to synthesizing functionalized acetophenones has been demonstrated through nickel-catalyzed Heck arylation in an ionic liquid, which avoids the use of toxic halide scavengers and produces high yields. researchgate.net Another approach involves creating artificial synthetic pathways using cell-free multi-enzyme catalysis to upgrade simple molecules like ethanol (B145695) into more complex chemicals. rsc.org

Potential in Supramolecular Chemistry or Crystal Engineering Applications

The presence of a nitro group, a potent electron-withdrawing group, and a polar carbonyl function gives this compound significant potential for applications in supramolecular chemistry and crystal engineering. The nitro group is well-known for its ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the design of molecular crystals with specific properties. researchgate.net

Aromatic nitro compounds can form charge-transfer complexes with electron-rich aromatic hydrocarbons. libretexts.org This property could be exploited to design new co-crystals or self-assembled materials. The ability of the nitro group to delocalize π-electrons from the aromatic ring influences the molecule's electronic properties and its interactions with neighboring molecules in the solid state. nih.gov

Future research could focus on:

Co-crystal Formation: Systematically exploring the co-crystallization of this compound with other molecules (co-formers) to tune physical properties like melting point, solubility, and stability.

Self-Assembly Studies: Investigating how the molecule organizes in solution and at interfaces to form higher-order structures, driven by intermolecular forces.

Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, as different packing arrangements can lead to distinct material properties.

By carefully controlling the crystallization conditions, it may be possible to engineer materials with desired optical, electronic, or mechanical properties based on the this compound scaffold.

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